![molecular formula C18H18Cl2F3NO3 B15294070 4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a chlorobutyl group, a cyclopropyl group, and a trifluoromethyl group, making it a subject of interest for synthetic chemists and researchers.
準備方法
The synthesis of 4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorobutyl group: This can be achieved by reacting butanol with thionyl chloride to form 4-chlorobutanol.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an alkyne precursor using a cyclopropyl halide.
Formation of the trifluoromethyl group:
Coupling reactions: The final step involves coupling the intermediates to form the desired carbamate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobutyl group, using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar compounds to 4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate include:
Efavirenz Amino Alcohol Ethyl Carbamate: Shares structural similarities but differs in specific functional groups and applications.
4-Phenylbutyl chloride: Similar in having a chlorobutyl group but lacks the cyclopropyl and trifluoromethyl groups.
2-Chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide: Another compound with a chlorobutyl group but different in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C18H18Cl2F3NO3 |
|---|---|
分子量 |
424.2 g/mol |
IUPAC名 |
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H18Cl2F3NO3/c19-9-1-2-10-27-16(25)24-15-6-5-13(20)11-14(15)17(26,18(21,22)23)8-7-12-3-4-12/h5-6,11-12,26H,1-4,9-10H2,(H,24,25) |
InChIキー |
CNZLYROLLABVMT-UHFFFAOYSA-N |
正規SMILES |
C1CC1C#CC(C2=C(C=CC(=C2)Cl)NC(=O)OCCCCCl)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)

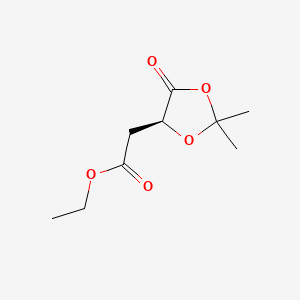
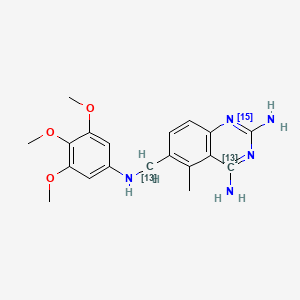
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
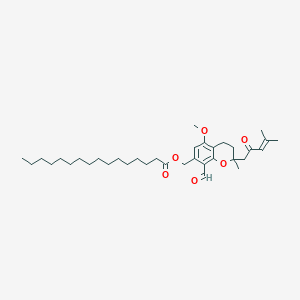
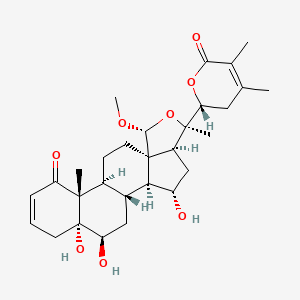

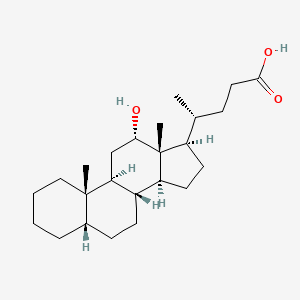
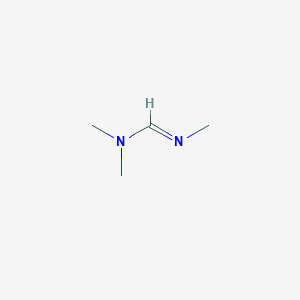
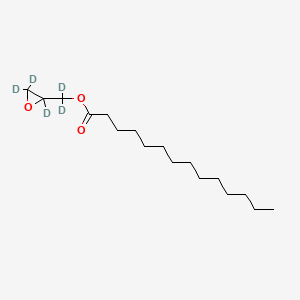

![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
